



Application Notes: Dyngo-4a as a Potent Inhibitor of Dynamin-Dependent Endocytosis

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Compound of Interest		
Compound Name:	Dyngo-4a	
Cat. No.:	B607236	Get Quote

Introduction

Dyngo-4a is a cell-permeable small molecule and a potent inhibitor of the large GTPase, dynamin.[1] As a structural analog of the well-known dynamin inhibitor Dynasore, **Dyngo-4a** offers improved potency and reduced cytotoxicity.[2][3] Dynamin is essential for the scission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other endocytic pathways.[4][5] **Dyngo-4a** exerts its inhibitory effect by targeting the GTPase activity of dynamin isoforms, thereby blocking the final "pinching off" step of vesicle formation. [4][6] This property makes it an invaluable tool for researchers and drug development professionals studying cellular trafficking, receptor signaling, synaptic vesicle recycling, and the cellular entry of pathogens and toxins.[6] These notes provide detailed protocols for the preparation of **Dyngo-4a** stock solutions in DMSO and its application in cell-based endocytosis assays.

Data Presentation

The following tables summarize the key quantitative data for **Dyngo-4a**, facilitating its effective use in experimental design.

Table 1: Physicochemical and Storage Properties



Property	Value	References
Molecular Weight	338.31 g/mol	[1][6][7][8]
Molecular Formula	C18H14N2O5	[9][10]
Appearance	Crystalline solid	[9]
Solubility in DMSO	≥33.8 mg/mL; up to 100 mM	[6][8]
Storage (Solid)	-20°C, protected from light (≥4 years stability)	[9][11]
Storage (DMSO Stock)	-20°C for several months; -80°C for up to 1 year	[1][6][11]

Table 2: In Vitro and Cellular Inhibitory Potency (IC50)

Target / Process	IC ₅₀ Value	Notes	References
Dynamin I (native, brain-derived)	380 nM	GTPase activity assay	[1][9]
Dynamin II (recombinant)	2.3 μΜ	GTPase activity assay	[1][9]
Dynamin I (human, recombinant)	400 nM	GTPase activity assay	
Dynamin II (human, recombinant)	200 nM	GTPase activity assay	
Clathrin-Mediated Endocytosis	5.5 - 5.7 μΜ	Transferrin uptake assay in U2OS cells	[2][6]
Synaptic Vesicle Endocytosis	26.8 μΜ	Measured in cultured neurons	[2]
Activity-Dependent Bulk Endocytosis	Inhibition observed at 30 μM	Measured in cultured neurons	[2]

Table 3: Recommended Experimental Concentrations



Application	Concentration Range	Notes	References
In Vitro GTPase Assays	0.5 - 6 μΜ	For kinetic analysis of dynamin inhibition	[1][6]
Cell-Based Assays	10 - 30 μΜ	30 µM is a common working concentration for effective endocytosis inhibition.	[1][12]
Final DMSO Concentration	≤ 0.5%	To avoid solvent- induced cytotoxicity. Always include a vehicle control.	[1][11]

Experimental Protocols

Protocol 1: Preparation of a 30 mM Dyngo-4a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **Dyngo-4a**, which can be stored and diluted for various experimental applications.

Materials:

- **Dyngo-4a** powder (crystalline solid)
- Anhydrous/high-quality Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer and/or ultrasonic bath

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 30 mM stock solution, calculate the mass of Dyngo-4a needed.
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)



- Mass (mg) = 0.030 mol/L x 0.001 L x 338.31 g/mol x 1000 mg/g = 10.15 mg
- Weighing: Carefully weigh out 10.15 mg of Dyngo-4a powder and place it into a sterile microcentrifuge tube or vial.
- Solubilization: Add 1 mL of high-quality DMSO to the vial containing the **Dyngo-4a** powder.
- Dissolving: Cap the vial tightly and vortex thoroughly. To aid dissolution, the tube can be gently warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a few minutes until the solid is completely dissolved.[6]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][11] Store the aliquots at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to a year).[1][11]

Protocol 2: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol provides a general workflow to assess the inhibitory effect of **Dyngo-4a** on endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

- Cells cultured on glass coverslips in a multi-well plate (e.g., U2OS, HeLa, NIH3T3)
- Complete culture medium and serum-free medium
- 30 mM Dyngo-4a stock solution in DMSO
- Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- DAPI or Hoechst stain for nuclear counterstaining
- Mounting medium



• Fluorescence microscope

Procedure:

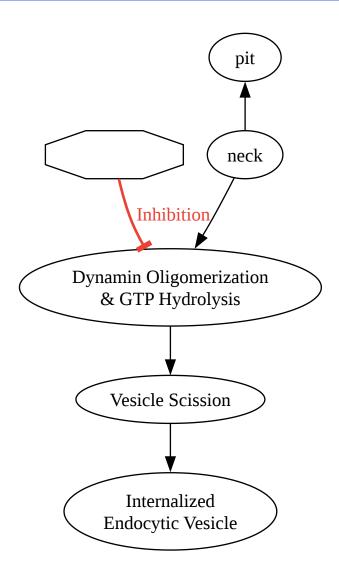
- Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Inhibitor Preparation and Treatment:
 - Prepare a working solution of **Dyngo-4a** in serum-free medium. For a final concentration of 30 μM, dilute the 30 mM stock solution 1:1000 (e.g., add 1 μL of stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.
 - Prepare a "Vehicle Control" working solution containing the same concentration of DMSO (0.1%) in serum-free medium.
 - Gently wash the cells with warm PBS. Aspirate the medium and add the Dyngo-4a or vehicle control solutions to the respective wells.
 - Pre-incubate the cells for 30 minutes at 37°C.[1][13]
- Transferrin Uptake:
 - Without removing the inhibitor solution, add fluorescently labeled transferrin to each well (final concentration typically 5-25 μg/mL).
 - Incubate for an additional 15-30 minutes at 37°C to allow for internalization.
- Stopping Uptake and Fixation:
 - To stop endocytosis, immediately place the plate on ice and wash the cells three times with ice-cold PBS.
 - Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
- Staining and Mounting:



- Wash the cells three times with PBS.
- Permeabilize if necessary for other antibody staining (e.g., with 0.1% Triton X-100 in PBS).
- Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging and Analysis:
 - Visualize the cells using a fluorescence microscope.
 - Capture images, ensuring consistent settings for all conditions.
 - Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell.
 A significant reduction in fluorescence in **Dyngo-4a**-treated cells compared to the vehicle control indicates successful inhibition of endocytosis.

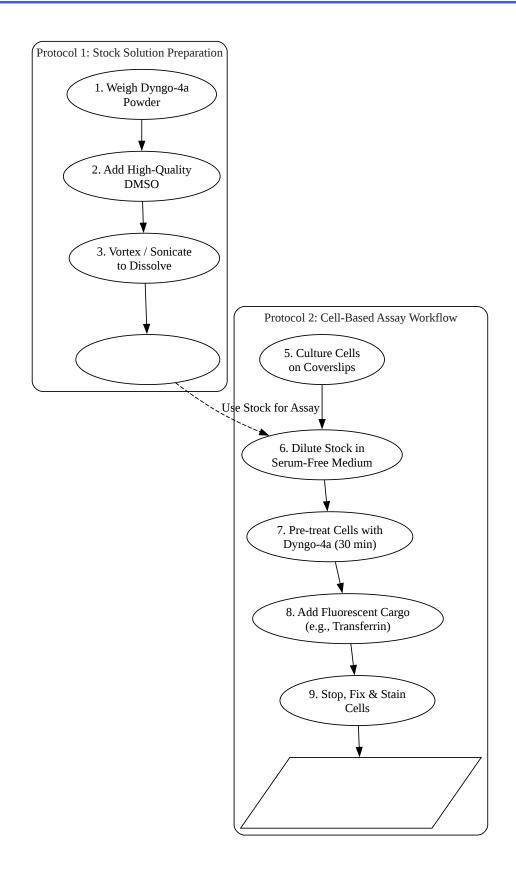
Visualizations





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